molecular formula C12H17N3O B1618834 N-phenyl-2-(piperazin-1-yl)acetamide CAS No. 40798-95-6

N-phenyl-2-(piperazin-1-yl)acetamide

Cat. No.: B1618834
CAS No.: 40798-95-6
M. Wt: 219.28 g/mol
InChI Key: HOAQKIGCRVMLLG-UHFFFAOYSA-N
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Description

N-phenyl-2-(piperazin-1-yl)acetamide is a chemical compound that belongs to the class of piperazine derivatives

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-phenyl-2-(piperazin-1-yl)acetamide plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. It interacts with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the brain. This interaction is crucial for its potential use in treating Alzheimer’s disease, as it helps increase acetylcholine levels, thereby improving cognitive function . Additionally, this compound has been shown to bind to neuronal voltage-sensitive sodium channels, which is important for its anticonvulsant activity .

Cellular Effects

This compound affects various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by inhibiting acetylcholinesterase, leading to increased acetylcholine levels and enhanced neurotransmission . This compound also impacts gene expression related to neurotransmitter synthesis and degradation. In epilepsy models, this compound has been observed to reduce seizure activity by modulating sodium channel activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. It acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition is a mixed-type, involving both competitive and non-competitive mechanisms. Additionally, this compound binds to voltage-sensitive sodium channels, inhibiting their activity and thereby exerting anticonvulsant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence its long-term efficacy. In in vitro studies, prolonged exposure to this compound has shown sustained inhibition of acetylcholinesterase activity . In in vivo studies, the compound’s anticonvulsant effects have been observed to persist over extended periods, although the exact duration of its efficacy can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits acetylcholinesterase and reduces seizure activity without significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed. These threshold effects highlight the importance of optimizing dosage to balance therapeutic efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations involving cytochrome P450 enzymes . These metabolic processes can lead to the formation of active or inactive metabolites, which can influence the compound’s overall pharmacological profile. The interaction with metabolic enzymes also affects the compound’s half-life and clearance from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization within the brain is particularly important for its therapeutic effects, as it needs to cross the blood-brain barrier to exert its action on neuronal cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with enzymes and receptors, thereby modulating its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenyl-2-(piperazin-1-yl)acetamide can be synthesized through several synthetic routes. One common method involves the reaction of phenylpiperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Another approach involves the coupling of phenylpiperazine with phenoxy acid derivatives in the presence of coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and dry dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled conditions. The process may involve multiple steps, including purification and crystallization, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(piperazin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyl-2-(piperazin-1-yl)acetic acid, while reduction may produce N-phenyl-2-(piperazin-1-yl)ethanol .

Scientific Research Applications

N-phenyl-2-(piperazin-1-yl)acetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-2-(piperazin-1-yl)acetamide stands out due to its versatile pharmacological profile and ease of synthesis. Its unique structure allows for various chemical modifications, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

N-phenyl-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11/h1-5,13H,6-10H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWKCZVMUKINKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40798-95-6
Record name N-phenyl-2-(piperazin-1-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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